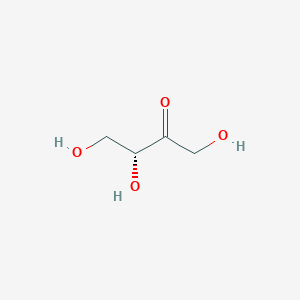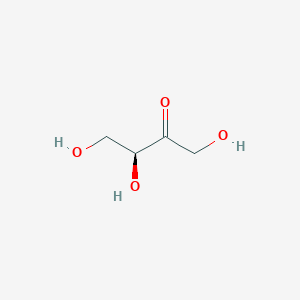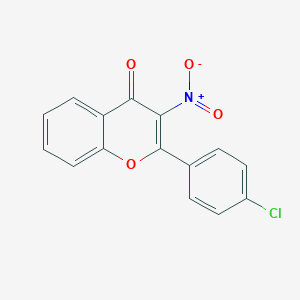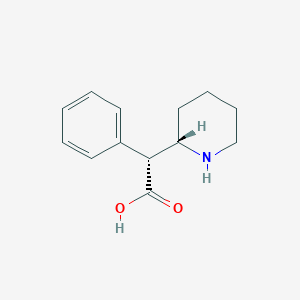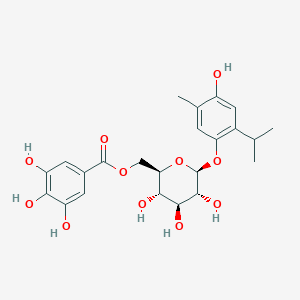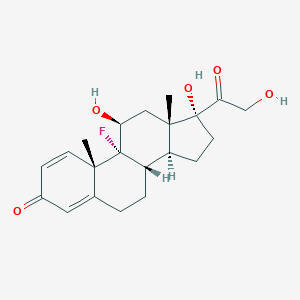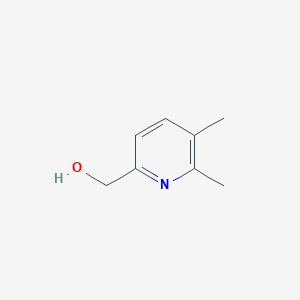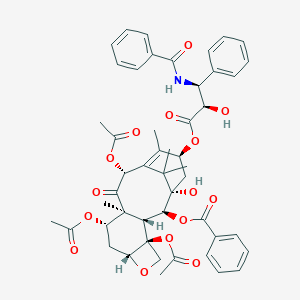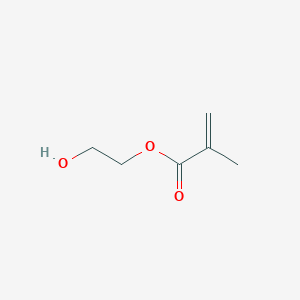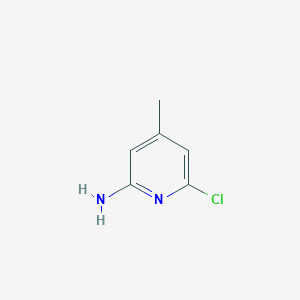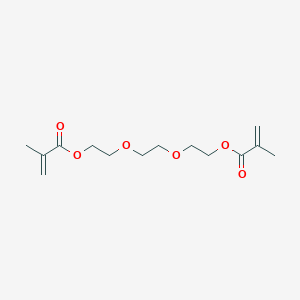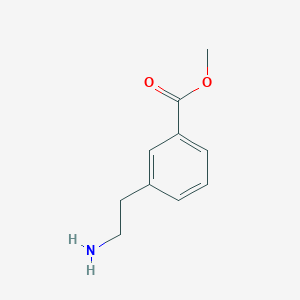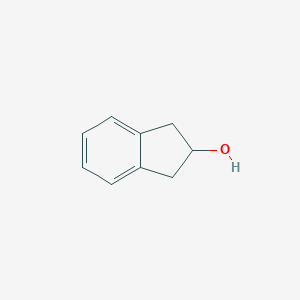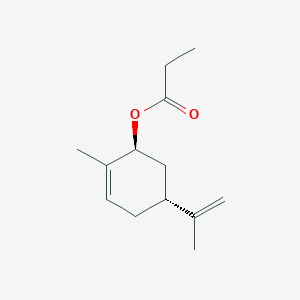
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)-, also known as limonene oxide, is a cyclic terpene that is commonly found in essential oils of citrus fruits. It has been widely studied for its various chemical and biological properties.
Mechanism Of Action
The exact mechanism of action of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- oxide is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical And Physiological Effects
Limonene oxide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- oxide in lab experiments is its availability and low cost. It is also relatively easy to synthesize and has been shown to have low toxicity levels. However, one of the major limitations of using 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- oxide is its volatility, which can make it difficult to handle in certain experimental conditions.
Future Directions
There are several future directions for the study of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- oxide. One area of research is the development of new synthetic methods for the production of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- oxide. Another area of research is the investigation of its potential applications in the food industry as a natural preservative. Additionally, there is a growing interest in the use of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- oxide as a potential alternative to synthetic insecticides.
Synthesis Methods
The most common method for the synthesis of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- oxide is through the epoxidation of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)-, which is a major component of citrus essential oils. This reaction is typically carried out using peracids or hydrogen peroxide as the oxidizing agent.
Scientific Research Applications
Limonene oxide has been extensively studied for its potential applications in various fields. It has been found to possess antimicrobial, anti-inflammatory, and anticancer properties. It has also been shown to have insecticidal and repellent properties.
properties
CAS RN |
145032-51-5 |
|---|---|
Product Name |
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- |
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
[(1S,5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] propanoate |
InChI |
InChI=1S/C13H20O2/c1-5-13(14)15-12-8-11(9(2)3)7-6-10(12)4/h6,11-12H,2,5,7-8H2,1,3-4H3/t11-,12+/m1/s1 |
InChI Key |
DFVXNZOMAOGTBL-NEPJUHHUSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1C[C@@H](CC=C1C)C(=C)C |
SMILES |
CCC(=O)OC1CC(CC=C1C)C(=C)C |
Canonical SMILES |
CCC(=O)OC1CC(CC=C1C)C(=C)C |
Other CAS RN |
145032-51-5 74431-24-6 |
synonyms |
trans-Carvyl propionate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




